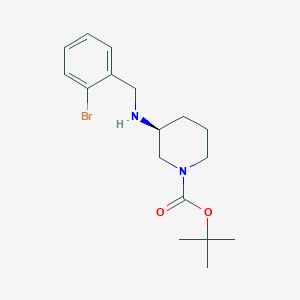

(S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-bromobenzylamino substituent at the 3-position of the piperidine ring. Its stereochemistry (S-configuration) and bromine atom contribute to its unique reactivity and biological interactions .

Properties

IUPAC Name |

tert-butyl (3S)-3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHSQMQLYLXFGR-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 3-aminopiperidine-1-carboxylate with 2-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a benzylamine derivative.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzylamine derivatives.

Reduction Reactions: The major product is the benzylamine derivative.

Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

(S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

| Compound Name (CAS No.) | Substituent at Piperidine-3 Position | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate (Ref: 10-F064402) | 2-Bromobenzylamino | ~370.29* | Bromine enhances electrophilicity; chiral center critical for selectivity. |

| tert-Butyl 3-hydroxypiperidine-1-carboxylate (85275-45-2) | Hydroxyl | 215.28 | Lacks aromatic substituent; polar hydroxyl group affects solubility. |

| (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (143900-43-0) | Hydroxyl | 215.28 | Enantiomer of above; stereochemistry impacts biological activity. |

| (S)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate (475105-35-2) | Aminomethyl | 228.31 | Primary amine group; potential for further functionalization. |

| tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate (1354023-58-7) | 2-Aminopropanamido | 271.36 | Amide linkage; introduces peptide-like properties. |

*Calculated based on molecular formula (C₁₇H₂₃BrN₂O₂).

Pharmacological and Biochemical Implications

- Bromine’s Role : The bromine atom may enhance interactions with hydrophobic pockets in enzymes or receptors, a feature absent in hydroxylated analogues.

- Amide vs. Amine Functionality: Compounds like tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate (CAS 1354023-58-7) exhibit peptide-like hydrogen bonding, whereas the target compound’s secondary amine may favor different binding modes .

Biological Activity

(S)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHBrNO

- IUPAC Name : tert-butyl (3S)-3-[(2-bromobenzyl)amino]piperidine-1-carboxylate

- CAS Number : 1260758-50-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to potential therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be critical in disease modulation.

- Receptor Binding : It can bind to receptors that are implicated in various physiological processes, potentially affecting cell signaling and function.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Significant inhibition |

| A549 (lung cancer) | 10.5 | Moderate inhibition |

| HeLa (cervical cancer) | 12.8 | Significant inhibition |

These findings suggest a potential role for this compound in cancer therapy, particularly as a lead compound for further drug development.

Neuroprotective Effects

In addition to its antitumor activity, the compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted by researchers at the Groningen Research Institute of Pharmacy demonstrated that this compound effectively inhibited tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of this compound involved treating neuronal cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell death and improved cell viability under oxidative stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.